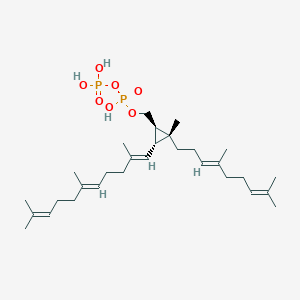

presqualene diphosphate

Description

Properties

CAS No. |

29849-75-0 |

|---|---|

Molecular Formula |

C30H52O7P2 |

Molecular Weight |

586.7 g/mol |

IUPAC Name |

[(1S,2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C30H52O7P2/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-36-39(34,35)37-38(31,32)33)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29H,9-12,15-16,18,20,22H2,1-8H3,(H,34,35)(H2,31,32,33)/b25-17+,26-19+,27-21+/t28-,29-,30-/m0/s1 |

InChI Key |

ATZKAUGGNMSCCY-VYCBRMPGSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C |

physical_description |

Solid |

Synonyms |

presqualene diphosphate presqualene pyrophosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Presqualene Diphosphate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the presqualene diphosphate (B83284) (PSPP) biosynthesis pathway, a critical juncture in the intricate network of isoprenoid metabolism. As the committed step in sterol biosynthesis, the enzyme squalene (B77637) synthase (SQS), which catalyzes the formation of PSPP and its subsequent conversion to squalene, represents a key regulatory node and a significant target for therapeutic intervention, particularly in the context of hypercholesterolemia. This document details the enzymatic reaction, kinetic parameters, and regulatory mechanisms governing this pathway. Furthermore, it offers detailed experimental protocols for the expression, purification, and activity assessment of squalene synthase, alongside analytical methods for the quantification of key metabolites. The logical and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the core concepts.

Introduction to the Isoprenoid Biosynthesis Pathway

Isoprenoids, also known as terpenoids, are a vast and diverse class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. In eukaryotes, archaea, and some bacteria, the biosynthesis of these essential molecules proceeds via the mevalonate (B85504) (MVA) pathway, which begins with acetyl-CoA.[1] An alternative route, the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, is utilized by most bacteria, green algae, and in the plastids of higher plants.[2][3] Both pathways converge on the production of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Subsequent head-to-tail condensation of these C5 units leads to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). FPP serves as a crucial branch-point intermediate, directing carbon flux towards the synthesis of various vital molecules, including sterols, dolichols, and ubiquinone.[4] The synthesis of presqualene diphosphate from FPP marks the first committed step towards sterol biosynthesis.[5]

The Core Reaction: Farnesyl Diphosphate to Squalene

The central enzyme in the formation of this compound and its conversion to squalene is farnesyl-diphosphate:farnesyl-diphosphate farnesyltransferase, more commonly known as squalene synthase (SQS) or farnesyl-diphosphate farnesyltransferase (FDFT1).[4][6] SQS is a bifunctional enzyme localized to the membrane of the endoplasmic reticulum.[4] It catalyzes a two-step reductive dimerization of two molecules of FPP to form one molecule of squalene, a C30 isoprenoid.[4][7] This reaction consumes one molecule of NADPH as a reducing agent.[4]

The overall reaction can be summarized as:

2 FPP + NADPH + H⁺ → Squalene + 2 PPi + NADP⁺[8]

This process occurs in two distinct half-reactions that take place within a large central channel of the enzyme:[9]

-

Condensation: Two molecules of FPP condense in a head-to-head fashion to form the stable cyclopropylcarbinyl diphosphate intermediate, this compound (PSPP). This step involves the release of one molecule of pyrophosphate (PPi). In the absence of NADPH, PSPP can accumulate.[8][9]

-

Rearrangement and Reduction: PSPP undergoes a series of carbocation rearrangements, followed by a reduction utilizing NADPH as a hydride donor, to yield the final product, squalene.[4][9] This second half-reaction is thought to occur in a more enclosed pocket of the enzyme to protect the reactive intermediates.[9]

The formation of squalene is the first committed step in the biosynthesis of all sterols, including cholesterol in mammals.[4][10]

Quantitative Data

Enzyme Kinetics of Squalene Synthase

The kinetic parameters of squalene synthase have been determined for the enzyme from various species. These values provide insight into the enzyme's affinity for its substrate (FPP) and its catalytic efficiency.

| Species | Enzyme Source | Km for FPP (µM) | kcat (s⁻¹) | Reference |

| Saccharomyces cerevisiae | Recombinant (soluble truncated) | 40 | 3.3 | [11] |

| Trypanosoma cruzi | Recombinant (truncated) | 1.05 (for FPP) | 1.29 (for NADPH) | [12] |

Note: The kcat values for Trypanosoma cruzi were reported for FPP and NADPH separately.

Inhibition of Squalene Synthase

Squalene synthase is a major target for cholesterol-lowering drugs. A number of potent inhibitors have been identified, with their inhibitory constants (Ki) determined.

| Inhibitor | Ki (nM) | Target Organism/Enzyme Source | Reference |

| Zaragozic acid A | < 1.6 (competitive) | Not specified | [10] |

| 3-(biphenyl-4-yl) quinuclidine (B89598) (BPQ) | 12 (apparent) | Not specified | [10] |

| 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (BPQ-OH) | 15 (apparent) | Not specified | [10] |

Experimental Protocols

Expression and Purification of Recombinant Squalene Synthase

This protocol describes the expression of a soluble, truncated form of squalene synthase in E. coli and its subsequent purification, adapted from methodologies described for yeast SQS.[11]

4.1.1. Gene Truncation and Cloning

-

The gene encoding squalene synthase is modified by polymerase chain reaction (PCR) to remove the C-terminal hydrophobic domain, which anchors the native enzyme to the endoplasmic reticulum membrane.[11]

-

The amplified open reading frame for the truncated protein is then cloned into a suitable bacterial expression vector (e.g., pET series).

4.1.2. Protein Expression

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

-

Harvest the cells by centrifugation.

4.1.3. Purification

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM dithiothreitol (B142953) (DTT), protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

The soluble recombinant squalene synthase can be purified using a two-step chromatography process:[11]

-

Hydroxyapatite (B223615) Chromatography: Load the clarified lysate onto a hydroxyapatite column equilibrated with a low phosphate buffer. Elute the bound protein using a linear gradient of increasing phosphate concentration.

-

Phenyl-Superose Chromatography: Pool the fractions containing SQS activity, adjust the salt concentration (e.g., with ammonium (B1175870) sulfate), and load onto a phenyl-Superose column. Elute the protein with a decreasing salt gradient.

-

-

Assess the purity of the final protein preparation by SDS-PAGE. The purified truncated squalene synthase is typically monomeric.[11]

Squalene Synthase Activity Assays

4.2.1. Radiometric Assay

This method, adapted from Amin et al. (1992) as described in a later study, directly measures the incorporation of a radiolabeled substrate into the product.[13]

-

Reaction Mixture: Prepare a 1 ml reaction mixture in a glass screw-cap tube containing:

-

50 mM phosphate buffer, pH 7.4

-

10 mM MgCl₂

-

0.5 mM NADPH

-

12 µg of microsomal protein preparation (or purified enzyme)

-

The compound to be tested or vehicle (e.g., DMSO)

-

-

Pre-incubation: Equilibrate the reaction mixture for 10 minutes at 37°C.

-

Initiation: Start the reaction by adding 50 nM [³H]-FPP (specific activity ~0.045 Ci/mmol).

-

Incubation: Incubate for a further 10 minutes at 37°C.

-

Termination: Stop the reaction by adding 1 ml of 15% KOH in ethanol.

-

Saponification: Incubate the tubes at 65°C for 30 minutes.

-

Extraction: Add 5 ml of petroleum ether and shake for 10 minutes.

-

Phase Separation: Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.

-

Quantification: Transfer 1.5 ml of the upper organic phase to a scintillation vial, add 3 ml of scintillation fluid, and measure the radioactivity using a liquid scintillation analyzer.

4.2.2. Spectrophotometric (Fluorescent) Assay

This high-throughput amenable assay monitors the consumption of NADPH, which is stoichiometric with the formation of squalene.[2]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Farnesyl diphosphate (FPP)

-

NADPH

-

Squalene synthase (purified or as a microsomal preparation)

-

Magnesium ions (as a cofactor)

-

The compound being tested for inhibitory or promotional activity (optional)

-

-

Measurement: Monitor the decrease in NADPH concentration over time by measuring the decrease in fluorescence. NADPH fluoresces when excited by UV light, while NADP⁺ does not.

-

Excitation wavelength: ~340 nm

-

Emission wavelength: ~460 nm

-

-

Data Analysis: The rate of decrease in fluorescence is directly proportional to the squalene synthase activity.

Quantification of Squalene and Pathway Intermediates

4.3.1. Squalene Quantification by Gas Chromatography (GC)

GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a standard method for the quantitative analysis of squalene.[4][5]

-

Sample Preparation:

-

Extract lipids from the sample using an appropriate organic solvent (e.g., hexane (B92381) or a mixture of acetone (B3395972) and petroleum ether).[4][14]

-

For complex matrices like olive oil, a preliminary purification step such as solid-phase extraction (SPE) on a silica (B1680970) cartridge may be necessary.[15]

-

-

Internal Standard: Add a known amount of an internal standard, such as squalane, to the extract for accurate quantification.[5]

-

GC Analysis:

-

Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., TRB-5).[15]

-

Use a temperature program to separate the components.

-

Detect and quantify the squalene peak relative to the internal standard.

-

4.3.2. Isoprenoid Intermediate Analysis by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for the direct detection and quantification of phosphorylated isoprenoid intermediates like FPP.[1]

-

Sample Preparation:

-

Homogenize cells or tissues and extract the metabolites.

-

-

Chromatographic Separation:

-

Separate the isoprenoid intermediates using UPLC with a suitable column and mobile phase gradient.

-

-

Mass Spectrometric Detection:

-

Detect and quantify the specific intermediates using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This technique provides high specificity and sensitivity.

-

Mandatory Visualizations

Signaling Pathways

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflows

Caption: Experimental workflows for squalene synthase activity assays.

Logical Relationships

Caption: Logical relationships in the regulation of squalene synthase.

References

- 1. Inhibition of the isoprenoid biosynthesis pathway; detection of intermediates by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 3. Cloning, expression and purification of squalene synthase from Candida tropicalis in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. customs.go.jp [customs.go.jp]

- 6. Frontiers | Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways [frontiersin.org]

- 7. psasir.upm.edu.my [psasir.upm.edu.my]

- 8. Production of Squalene in Bacillus subtilis by Squalene Synthase Screening and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The analytical determination of isoprenoid intermediates from the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Yeast squalene synthase: expression, purification, and characterization of soluble recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Squalene Synthase Activity Assay. [bio-protocol.org]

- 14. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Discovery of Presqualene Diphosphate: A Cornerstone in Sterol Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of squalene (B77637), a C30 isoprenoid, represents a critical juncture in the intricate roadmap of cellular metabolism. It is the first committed step in the pathway leading to the synthesis of all sterols, including cholesterol in animals and ergosterol (B1671047) in fungi. For decades, the precise mechanism by which two C15 farnesyl diphosphate (B83284) (FPP) molecules undergo a "head-to-head" condensation to form the symmetrical squalene molecule was a subject of intense scientific inquiry. The complexity of this transformation, catalyzed by the enzyme squalene synthase (SQS), strongly suggested the existence of a stable intermediate.[1] This guide delves into the pivotal discovery and characterization of this intermediate, presqualene diphosphate (PSPP), a finding that illuminated a novel enzymatic mechanism and provided a new focal point for therapeutic intervention.

The Quest for an Intermediate: A Logical Unraveling

The journey to identify PSPP was driven by mechanistic necessity. Early studies of squalene biosynthesis using microsomal squalene synthetase revealed a complex process that could not be explained by a single, direct condensation-reduction reaction.[1] This led researchers to hypothesize the existence of one or more intermediates.

A breakthrough came when experiments were conducted under conditions of reduced pyridine (B92270) nucleotide (NADPH) starvation.[2] In the absence of this essential cofactor for the final reductive step, a novel, pyrophosphorylated C30 compound accumulated. This compound was isolated and subsequently identified as the key intermediate.[3][4] Crucially, later work demonstrated that this intermediate was not an artifact of NADPH deprivation but was also formed in the presence of NADPH in intact rat liver and yeast microsomal systems, confirming its role as a true precursor in the pathway.[2] The time course of its synthesis and subsequent conversion to squalene firmly established a precursor-product relationship.[2]

The Squalene Synthase Reaction: A Two-Act Play

The discovery of PSPP established that squalene synthase (SQS, EC 2.5.1.21), an enzyme localized to the endoplasmic reticulum membrane, is a bifunctional catalyst that performs two distinct chemical transformations.[5][6]

-

Condensation: The first half-reaction involves the head-to-head condensation of two molecules of FPP to form the stable cyclopropylcarbinyl intermediate, this compound. This step does not require NADPH.[7][8]

-

Rearrangement and Reduction: The second half-reaction involves a complex, NADPH-dependent rearrangement of PSPP, followed by a reduction to yield squalene.[5][8]

Kinetic and isotope-trapping studies have shown that under normal catalytic conditions, the PSPP intermediate is channeled directly from the first active site to the second without dissociating from the enzyme.[9]

Mechanistic Insights from Structural and Isotopic Studies

The structure of PSPP was elucidated by the pioneering work of Rilling, Poulter, and Epstein, who identified it as a C30-substituted cyclopropylcarbinyl pyrophosphate.[1][3][10] Further mechanistic studies, particularly by C. Dale Poulter's group, provided profound insights into the rearrangement step. By incubating recombinant squalene synthase with FPP and an unreactive analogue of NADPH, they were able to trap key reaction byproducts.[11] The isolation and characterization of a cyclopropylcarbinyl alcohol, named rillingol, provided strong evidence for a cyclopropylcarbinyl-cyclopropylcarbinyl cationic rearrangement mechanism during the conversion of PSPP to squalene.[11]

Data Presentation: Kinetic Parameters

The efficiency of squalene synthase has been characterized in various organisms. The kinetic parameters, including the Michaelis constant (Km) for the substrates FPP and NADPH, and the catalytic rate (kcat), provide quantitative measures of the enzyme's activity. These values are crucial for comparative studies and for the development of enzyme inhibitors.

| Organism/Source | Substrate | Km (μM) | Vmax (nmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) | Reference(s) |

| Trypanosoma cruzi (recombinant, truncated) | FPP | 5.25 | 1428.56 | 1.05 | [12] |

| NADPH | 23.34 | 1853.24 | 1.29 | [12] | |

| Thermosynechococcus elongatus (recombinant) | FPP | 0.97 ± 0.10 | N/A | 1.74 ± 0.04 | [13] |

| Human (recombinant) | FPP | 0.49 ± 0.04 | N/A | 0.23 ± 0.01 | [14] |

| NADPH | 15.3 ± 1.1 | N/A | 0.25 ± 0.01 | [14] | |

| Yeast (S. cerevisiae) (recombinant) | FPP | 0.44 ± 0.04 | N/A | 0.58 ± 0.02 | [14] |

| NADPH | 24.0 ± 2.0 | N/A | 0.60 ± 0.02 | [14] |

N/A: Not available in the cited abstract.

Experimental Protocols

The characterization of squalene synthase and the discovery of PSPP were enabled by robust biochemical assays. Below are detailed methodologies for key experimental procedures.

Protocol 1: Radiometric Squalene Synthase Activity Assay

This protocol is a classic method used to measure SQS activity by quantifying the incorporation of a radiolabeled substrate into a lipid-soluble product.

Materials:

-

Enzyme source: Purified recombinant SQS or liver microsomes.[15]

-

Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 10 mM MgCl₂.[15]

-

Cofactor: 0.5 mM NADPH.[15]

-

Substrate: [³H]-Farnesyl Diphosphate ([³H]-FPP), e.g., 50 nM at 0.045 Ci/mmol.[15]

-

Stop Solution: 1 M KOH in 90% ethanol.

-

Extraction Solvent: Petroleum ether or n-hexane.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a glass screw-cap tube, combine 12 µg of human liver microsomes (or an appropriate amount of recombinant enzyme) with the assay buffer and 0.5 mM NADPH. If testing inhibitors, add the compound or vehicle (e.g., DMSO) at this stage. The total volume is typically 1 mL.[15]

-

Pre-incubation: Equilibrate the tubes at 37°C for 10 minutes.[15]

-

Initiation: Start the reaction by adding 50 nM [³H]-FPP and incubate for a further 10 minutes at 37°C.[15]

-

Termination and Saponification: Stop the reaction by adding 1 mL of 15% KOH in ethanol. This step also serves to saponify lipids. Incubate at 65°C for 30 minutes.[8][15]

-

Extraction: After cooling, add 5 mL of petroleum ether and shake vigorously for 10 minutes to extract the non-saponifiable lipids, including the [³H]-squalene product.[15]

-

Phase Separation: Freeze the aqueous phase (e.g., in a dry ice/acetone bath) and decant the upper organic phase into a clean tube.

-

Quantification: Transfer a known volume of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation analyzer.[15]

Protocol 2: Spectrophotometric/Fluorometric SQS Activity Assay

This continuous assay measures SQS activity by monitoring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm or a decrease in fluorescence (Excitation ~340 nm, Emission ~460 nm).[6][16]

Materials:

-

Enzyme source: Purified recombinant SQS.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.[16]

-

Cofactor: NADPH (initial concentration typically 50-100 μM).

-

Substrate: Farnesyl Diphosphate (FPP).

-

UV-transparent 96-well plate or cuvette.

-

Spectrophotometer or fluorometer capable of kinetic measurements.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, SQS enzyme solution, and the test compound (inhibitor) or vehicle control.[16]

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.[16]

-

Initiation: Start the reaction by adding a solution containing both FPP and NADPH.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm or the decrease in NADPH fluorescence over time (e.g., readings every 30 seconds for 15-30 minutes).[16]

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic trace. Enzyme activity is proportional to the rate of NADPH consumption (ΔAbsorbance/min or ΔFluorescence/min).[6]

Conclusion and Implications for Drug Development

The discovery of this compound was more than the identification of a missing link; it was a fundamental advance in our understanding of isoprenoid biosynthesis. It revealed a complex and elegant two-step catalytic mechanism housed within a single enzyme, squalene synthase. This enzyme's position as the first committed step in sterol biosynthesis makes it an attractive target for therapeutic intervention.[17] By inhibiting SQS, the entire downstream pathway is blocked, reducing the production of cholesterol and other sterols. This strategy is of significant interest for developing cholesterol-lowering drugs (as an alternative to statins, which target HMG-CoA reductase) as well as antifungal and antiparasitic agents, as many of these organisms rely on unique sterols essential for their survival. The detailed knowledge of the PSPP intermediate and the SQS reaction mechanism continues to guide the rational design of potent and specific inhibitors for use in medicine and agriculture.

References

- 1. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the mechanism of squalene biosynthesis. The structure of presqualene pyrophosphate. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 6. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Expression of WsSQS and WsSQS2 in Tobacco Divergently Regulates Terpenoid Metabolism and Enhances Squalene Accumulation | MDPI [mdpi.com]

- 9. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of squalene biosynthesis. Presqualene pyrophosphate, stereochemistry and a mechanism for its conversion to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Squalene Synthase Activity Assay. [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Presqualene Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presqualene diphosphate (B83284) (PSDP) is a pivotal, short-lived intermediate in the biosynthesis of sterols and hopanoids. Formed via the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), this C30 cyclopropylcarbinyl diphosphate represents the first committed step in the pathway leading to squalene (B77637) and, subsequently, to a vast array of essential molecules such as cholesterol. The unique stereochemical arrangement of PSDP is critical for the precise enzymatic rearrangement and reduction to squalene, catalyzed by squalene synthase. This guide provides a comprehensive overview of the stereochemistry of PSDP, including its absolute configuration, the stereochemical course of its biosynthesis, and the experimental methodologies employed in its characterization.

Core Concepts: The Stereochemistry of Presqualene Diphosphate

The stereochemical integrity of this compound is fundamental to its biological function. Early and elegant studies, primarily by the research groups of Rilling and Poulter, established the absolute configuration of naturally occurring PSDP.

Absolute Configuration

This compound is an optically active molecule possessing three contiguous chiral centers on its cyclopropane (B1198618) ring. The absolute configuration of these stereocenters has been unequivocally determined to be (1R, 2R, 3R).[1] This specific arrangement is crucial for the subsequent enzymatic steps, ensuring the correct folding and cyclization cascade that ultimately yields squalene.

Biosynthetic Pathway and Stereochemical Course

The formation of PSDP is catalyzed by squalene synthase (also known as farnesyl-diphosphate farnesyltransferase), a key enzyme in the isoprenoid pathway. The reaction proceeds through a fascinating and stereochemically controlled mechanism. In the absence of the reducing cofactor NADPH, squalene synthase catalyzes the condensation of two molecules of FPP to form PSDP, which then accumulates.[2]

The overall transformation involves the following key stereochemical events:

-

Condensation of Two Farnesyl Diphosphate Molecules: The reaction is initiated by the ionization of one molecule of FPP to form an allylic carbocation. This is followed by an attack from the double bond of a second FPP molecule.

-

Formation of the Cyclopropane Ring: A subsequent intramolecular rearrangement and cyclization lead to the formation of the characteristic cyclopropylcarbinyl structure of PSDP. This process is highly stereospecific, resulting in the exclusive formation of the (1R, 2R, 3R) isomer.

-

Reductive Rearrangement to Squalene: In the presence of NADPH, PSDP undergoes a complex rearrangement involving cyclopropylcarbinyl-cyclopropylcarbinyl cation intermediates, ultimately leading to the formation of squalene with a defined stereochemistry at the newly formed single bond.[3]

Data Presentation

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Saccharomyces cerevisiae (recombinant, truncated) | FPP | 40 | 3.3 | [4] |

| Trypanosoma cruzi (recombinant, truncated) | FPP | 5.25 | 1.05 | |

| Trypanosoma cruzi (recombinant, truncated) | NADPH | 23.34 | 1.29 |

Experimental Protocols

The elucidation of the stereochemistry of this compound has relied on a combination of enzymatic synthesis, chemical degradation, and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

Expression and Purification of Recombinant Squalene Synthase

The enzymatic synthesis of PSDP requires a purified and active squalene synthase. Recombinant expression systems are commonly employed to produce sufficient quantities of the enzyme.

Objective: To produce soluble and active squalene synthase.

Materials:

-

Expression vector containing the squalene synthase gene (e.g., pET vector)

-

Escherichia coli expression host (e.g., BL21(DE3))

-

Luria-Bertani (LB) medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

SDS-PAGE reagents

Procedure:

-

Transform the expression vector into the E. coli host strain.

-

Inoculate a starter culture and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged squalene synthase with elution buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for proper protein folding.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzymatic Synthesis of this compound

With purified squalene synthase, PSDP can be synthesized from FPP.

Objective: To synthesize this compound enzymatically.

Materials:

-

Purified recombinant squalene synthase

-

Farnesyl diphosphate (FPP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Quenching solution (e.g., methanol (B129727) or ethanol)

-

C18 solid-phase extraction (SPE) cartridge

Procedure:

-

Set up the enzymatic reaction in a suitable volume of reaction buffer.

-

Add FPP to the desired final concentration.

-

Initiate the reaction by adding the purified squalene synthase. Crucially, omit NADPH from the reaction mixture to allow for the accumulation of PSDP. [2]

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.

-

Quench the reaction by adding a volume of cold organic solvent like methanol.

-

Purify the PSDP from the reaction mixture using a C18 SPE cartridge.

-

Wash the cartridge to remove salts and unreacted FPP.

-

Elute the PSDP with a suitable solvent system, such as a gradient of ammonium acetate in water/methanol.

-

Analyze the fractions for the presence of PSDP using techniques like thin-layer chromatography (TLC) or mass spectrometry.

Stereochemical Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

The determination of the absolute and relative stereochemistry of PSDP has been a significant achievement, relying heavily on NMR spectroscopy of PSDP itself or its derivatives (like presqualene alcohol).

Objective: To determine the stereochemical configuration of the cyclopropane ring of PSDP.

Materials:

-

Purified this compound (or presqualene alcohol)

-

Deuterated NMR solvent (e.g., D2O or CD3OD)

-

High-field NMR spectrometer

Procedure:

-

Dissolve the purified PSDP sample in the appropriate deuterated solvent.

-

Acquire a standard one-dimensional 1H NMR spectrum to identify the proton signals of the cyclopropane ring.

-

Acquire a 13C NMR spectrum to identify the carbon signals.

-

Perform two-dimensional NMR experiments to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify the protons on the cyclopropane ring and their immediate neighbors.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. For PSDP, specific NOE cross-peaks between the protons on the cyclopropane ring and the adjacent methylene (B1212753) groups of the farnesyl chains would be used to deduce their relative stereochemistry. For instance, the observation of NOEs between specific protons would indicate that they are on the same face of the cyclopropane ring.

-

-

Interpretation: The pattern of coupling constants (J-values) and the presence or absence of specific NOE cross-peaks are carefully analyzed to determine the relative stereochemistry of the three chiral centers. The absolute configuration was ultimately established through a combination of these NMR studies on deuterated analogs and chemical degradation studies.[5]

Visualizations

Signaling Pathway: Cholesterol Biosynthesis

The formation of this compound is a critical juncture in the cholesterol biosynthesis pathway.

Caption: Cholesterol Biosynthesis Pathway Highlighting PSDP Formation.

Experimental Workflow: Stereochemical Determination of PSDP

This diagram outlines the logical flow of experiments to determine the stereochemistry of this compound.

Caption: Experimental Workflow for PSDP Stereochemical Elucidation.

Conclusion

The stereochemistry of this compound is a testament to the precision of biological catalysis. The (1R, 2R, 3R) absolute configuration is a direct consequence of the highly evolved active site of squalene synthase, which orchestrates a complex condensation and cyclization reaction. Understanding the stereochemical intricacies of PSDP is not only of fundamental biochemical importance but also holds significant implications for the design of novel inhibitors of squalene synthase, which are of interest as potential cholesterol-lowering drugs and as antimicrobial agents. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating and crucial biosynthetic intermediate.

References

- 1. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of squalene biosynthesis. Presqualene pyrophosphate, stereochemistry and a mechanism for its conversion to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Presqualene Diphosphate Synthase Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of presqualene diphosphate (B83284) synthase, more commonly known as squalene (B77637) synthase (SQS). SQS is a critical enzyme in the isoprenoid biosynthetic pathway and represents a key therapeutic target for managing hypercholesterolemia and other diseases.[1][2] This document details the enzyme's catalytic action, presents quantitative kinetic data, and outlines detailed experimental protocols for its study.

Introduction to Squalene Synthase

Squalene synthase (EC 2.5.1.21) is an endoplasmic reticulum-associated enzyme that catalyzes the first committed step in sterol biosynthesis.[1] It facilitates the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1][3] This process is a reductive dimerization that occurs in two distinct steps, with presqualene diphosphate (PSPP) as a stable intermediate.[1][3][4] The reaction is dependent on the presence of NADPH as a reductant and a divalent metal ion, typically Mg2+, as a cofactor.[3][5]

The overall reaction catalyzed by SQS is as follows:

2 FPP + NADPH + H+ → Squalene + NADP+ + 2 PPi

Due to its pivotal role in cholesterol biosynthesis, SQS is a significant target for drug development.[1]

The Catalytic Mechanism of Squalene Synthase

The conversion of FPP to squalene by SQS is a two-part process that occurs within a large central channel of the enzyme.[3][6][7] The first half-reaction takes place at the cytosolic opening of this channel, while the second half-reaction occurs in a deep, hydrophobic pocket.[6][7]

First Half-Reaction: Formation of this compound (PSPP)

The initial step involves the condensation of two FPP molecules to form the cyclopropylcarbinyl intermediate, this compound (PSPP).[3][4]

Step-by-step mechanism:

-

Pyrophosphate Elimination: One molecule of FPP binds to the active site, and its pyrophosphate group is eliminated. This process is facilitated by a conserved tyrosine residue (Tyr-171 in the human enzyme) acting as a general base.[3]

-

Electrophilic Attack: The resulting farnesyl carbocation is then attacked by the second FPP molecule.[3]

-

Deprotonation and Ring Formation: The same tyrosine residue (Tyr-171) acts as a base to deprotonate the intermediate, leading to the formation of the stable cyclopropyl (B3062369) ring of PSPP.[3]

In the absence of NADPH, PSPP can accumulate as it is a stable intermediate.[3]

Second Half-Reaction: Conversion of PSPP to Squalene

The second phase of the reaction involves the rearrangement and reduction of PSPP to form squalene. This process is dependent on the presence of NADPH.[3]

Step-by-step mechanism:

-

Heterolysis and Rearrangement: The pyrophosphate group of PSPP is cleaved, and the molecule undergoes a series of rearrangements, including 1,2-sigmatropic shifts, to form cyclobutyl and then a second cyclopropyl intermediate.[3]

-

Hydride Transfer: A hydride ion is transferred from NADPH to one of the cyclopropyl intermediates.[3]

-

Ring Cleavage and Squalene Formation: The transfer of the hydride leads to the cleavage of the cyclopropyl group, resulting in the formation of the linear hydrocarbon squalene.[3]

Under normal catalytic conditions, PSPP does not dissociate from the enzyme during the synthesis of squalene.[4] High concentrations of FPP have been shown to inhibit the formation of squalene but not PSPP.[3]

Structural Insights

The crystal structure of human squalene synthase reveals a single domain composed primarily of α-helices.[1] A large central channel houses the active sites for both half-reactions.[6][7] This channel is lined with conserved aspartate and arginine residues crucial for FPP binding.[6][7] One end of the channel is exposed to the solvent, while the other forms a secluded hydrophobic pocket where the second half-reaction is believed to occur.[6][7]

Caption: Conceptual flow of substrates and products through the active site of Squalene Synthase.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of squalene synthase have been determined for the enzyme from various organisms. A summary of these parameters is presented below.

| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |

| Trypanosoma cruzi | FPP | 5.25 | 1428.56 | 1.05 | |

| Trypanosoma cruzi | NADPH | 23.34 | 1853.24 | 1.29 | |

| Saccharomyces cerevisiae | FPP | 40 | - | 3.3 | [8] |

| Botryococcus braunii (LOS) | GGPP | 70 | - | 0.0114 | [9] |

| Botryococcus braunii (LOS) | FPP | 130 | - | 0.0205 | [9] |

| Botryococcus braunii (LOS) | PPP | 110 | - | 0.00116 | [9] |

Note: The values for Botryococcus braunii are for the lycopaoctaene synthase (LOS), a squalene synthase-like enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study squalene synthase.

Expression and Purification of Recombinant Squalene Synthase

A common method for producing soluble and active SQS for in vitro studies involves the expression of a truncated form of the enzyme in Escherichia coli. The C-terminal hydrophobic domain, which anchors the enzyme to the endoplasmic reticulum, is typically removed to improve solubility.

Protocol:

-

Gene Truncation and Cloning: The gene encoding SQS is modified by PCR to remove the C-terminal transmembrane domain. The truncated gene is then cloned into an appropriate E. coli expression vector, often with an N-terminal His-tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and protein expression is induced with an appropriate inducer (e.g., IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance the production of soluble protein.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

-

Purification:

-

Immobilized Metal Affinity Chromatography (IMAC): The clarified cell lysate is loaded onto a Ni-NTA or other suitable IMAC resin. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged SQS is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (SEC): For further purification and to ensure the protein is in a monomeric state, the eluted fractions from IMAC can be subjected to SEC using a column calibrated with molecular weight standards.

-

Caption: General workflow for the expression and purification of recombinant squalene synthase.

Squalene Synthase Activity Assay

The activity of SQS can be measured using various methods, including radiochemical and spectrophotometric assays.

Radiochemical Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT), NADPH, and the purified SQS enzyme.

-

Initiation: Start the reaction by adding the radiolabeled substrate, [³H]FPP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH) and a carrier (e.g., squalene). The lipids, including the newly synthesized [³H]squalene, are then extracted with an organic solvent (e.g., hexane (B92381) or petroleum ether).

-

Quantification: The radioactivity in the organic phase is measured by liquid scintillation counting. The amount of product formed is calculated based on the specific activity of the [³H]FPP.

Spectrophotometric Assay Protocol:

This assay continuously monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing assay buffer, FPP, and the purified SQS enzyme.

-

Initiation: Start the reaction by adding NADPH.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the Beer-Lambert law.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in the catalytic mechanism of SQS.

General Protocol:

-

Primer Design: Design complementary oligonucleotide primers (forward and reverse) containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center, have a GC content of at least 40%, and terminate in one or more G or C bases.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the SQS expression plasmid as the template and the mutagenic primers. The PCR program typically involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

-

Template Digestion: The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: The mutated plasmid is then transformed into competent E. coli cells for propagation.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated protein is then expressed, purified, and its activity is assayed to determine the effect of the mutation.

Key Conserved Residues Identified Through Mutagenesis:

-

Tyr-171: Essential for the first half-reaction, acting as a general acid/base.[1]

-

Aspartate-rich motifs (e.g., DXXXD): Two such motifs are crucial for binding the pyrophosphate groups of the FPP substrates via a magnesium ion bridge.[5]

-

Aromatic residues (Tyr, Phe): Postulated to stabilize the carbocation intermediates formed during both half-reactions.[10]

Caption: Logical workflow for investigating the function of specific amino acid residues in squalene synthase.

Conclusion

The mechanism of this compound synthase is a complex and fascinating example of enzyme catalysis. Through a combination of structural biology, kinetic analysis, and molecular biology techniques, a detailed understanding of its two-step reaction has been achieved. This knowledge is crucial for the rational design of novel inhibitors with therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this important enzyme and its role in health and disease.

References

- 1. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Molecular Characterization of Squalene Synthase Belonging to the Marine Thraustochytrid Species Aurantiochytrium limacinum Using Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Yeast squalene synthase: expression, purification, and characterization of soluble recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biochemistry.tamu.edu [biochemistry.tamu.edu]

- 10. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Squalene Synthase Reaction Intermediates for Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene (B77637) synthase (SQS), a key enzyme in the isoprenoid biosynthetic pathway, catalyzes the first committed step in sterol biosynthesis. This enzyme orchestrates a complex two-part reaction involving the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. This process proceeds through a series of fascinating and highly reactive intermediates, making SQS a compelling target for drug development, particularly for cholesterol-lowering therapies. This technical guide provides a comprehensive overview of the squalene synthase reaction, with a focus on its intermediates. It includes a compilation of quantitative kinetic data, detailed experimental protocols for studying the enzyme, and visualizations of the key pathways and workflows.

The Squalene Synthase Reaction: A Two-Act Play

The conversion of two C15 farnesyl pyrophosphate (FPP) molecules into a single C30 squalene molecule is a pivotal juncture in isoprenoid metabolism.[1] The reaction, catalyzed by squalene synthase, is a reductive dimerization that occurs in two distinct half-reactions, both taking place within the active site of the enzyme, which is localized to the membrane of the endoplasmic reticulum.[1][2]

First Half-Reaction: Formation of Presqualene Diphosphate (B83284) (PSPP)

The initial step involves the condensation of two FPP molecules to form the stable cyclopropylcarbinyl diphosphate intermediate, presqualene diphosphate (PSPP).[3][4] This reaction begins with the ionization of one FPP molecule, facilitated by a tyrosine residue (Tyr-171), to generate an allylic carbocation.[3] The second FPP molecule then attacks this carbocation, leading to the formation of a cyclopropane (B1198618) ring and the release of one molecule of pyrophosphate. In the absence of the reducing cofactor NADPH, PSPP can be accumulated, which has been crucial for its characterization.[3][4]

Second Half-Reaction: Rearrangement and Reduction to Squalene

The second half of the reaction is a complex cascade of events that begins with the cleavage of the diphosphate group from PSPP, generating a cyclopropylcarbinyl cation.[3] This highly reactive intermediate undergoes a series of rearrangements, including a 1,2-sigmatropic shift to form a cyclobutyl cation, followed by another rearrangement to a second cyclopropylcarbinyl cation.[3] Finally, a hydride ion transfer from NADPH reduces this cation, leading to the opening of the cyclopropane ring and the formation of the linear hydrocarbon squalene.[3]

Quantitative Analysis: Kinetic Parameters of Squalene Synthase

The efficiency of the squalene synthase reaction has been characterized in various organisms. The following table summarizes key kinetic parameters for the substrates FPP and NADPH. Understanding these parameters is critical for designing enzyme inhibitors and for modeling metabolic flux through the sterol biosynthetic pathway.

| Species | Enzyme Source | Substrate | Km (μM) | Vmax (nmol·min-1·mg-1) | kcat (s-1) | Reference |

| Trypanosoma cruzi | Recombinant truncated | FPP | 5.25 | 1428.56 | 1.05 | [5] |

| Trypanosoma cruzi | Recombinant truncated | NADPH | 23.34 | 1853.24 | 1.29 | [5] |

| Homo sapiens | Recombinant | FPP | 0.5 | - | - | [6] |

| Rattus norvegicus | Microsomal | FPP | 0.4 | - | - | [6] |

| Saccharomyces cerevisiae | Microsomal | FPP | 1.2 | - | - | [6] |

Note: Vmax and kcat values are often dependent on the specific assay conditions and the purity of the enzyme preparation. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of squalene synthase activity and for the screening of potential inhibitors. Below are methodologies for key experiments related to the investigation of squalene synthase reaction intermediates.

Synthesis of this compound (PSPP)

The chemical synthesis of PSPP is crucial for detailed kinetic and structural studies of the second half-reaction of squalene synthase.

Methodology:

-

Enantioselective Synthesis of (+)-Presqualene Alcohol (PSOH): The synthesis starts from farnesol (B120207) and proceeds in seven steps. A key step is the enantioselective rhodium-catalyzed intramolecular cyclopropanation of farnesyl diazoacetate.[7]

-

Phosphorylation of PSOH: Pure PSPP is reliably prepared via a two-step phosphorylation process.[7]

-

Monophosphorylation: PSOH is first treated with 1.2 equivalents of tetra-n-butylammonium dihydrogen phosphate (B84403) (TBADP) in the presence of excess trichloroacetonitrile. The resulting monophosphorylated product is purified using hydrophobic LH-20 Sephadex column chromatography.[7]

-

Diphosphorylation: The monophosphate is then condensed with diphenylchlorophosphate, followed by treatment with TBADP. The final product, PSPP, is purified by chromatography on an LH-20 Sephadex column.[7]

-

-

Cation Exchange: For enzymatic studies, the tetrabutylammonium (B224687) cation is replaced with NH4+ by cationic exchange chromatography. The final pure (+)-(1R,2R,3R)-PSPP is obtained after preparative-scale reversed-phase HPLC.[7]

Squalene Synthase Activity Assays

Two common methods for assaying squalene synthase activity are the radiometric assay and the continuous spectrophotometric assay.

3.2.1. Radiometric Assay

This discontinuous assay measures the incorporation of a radiolabeled substrate, such as [3H]-FPP, into the final product, squalene.

Materials:

-

Enzyme source: Purified recombinant squalene synthase or microsomal preparations.

-

Substrate: [3H]-Farnesyl pyrophosphate ([3H]-FPP).

-

Cofactor: NADPH.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT.

-

Quenching solution: e.g., 1 M HCl.

-

Extraction solvent: e.g., Hexane.

-

Scintillation cocktail.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the enzyme solution.

-

Initiation: Start the reaction by adding [3H]-FPP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the lipid-soluble squalene from the aqueous reaction mixture using the extraction solvent.

-

Quantification: Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of squalene produced based on the specific activity of the [3H]-FPP.

3.2.2. Continuous Spectrophotometric Assay

This assay continuously monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm.

Materials:

-

Enzyme source: Purified recombinant squalene synthase or microsomal preparations.

-

Substrate: Farnesyl pyrophosphate (FPP).

-

Cofactor: NADPH.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT.

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, FPP, and the enzyme solution.

-

Initiation: Start the reaction by adding NADPH.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

Trapping of Reaction Intermediates

The transient nature of the squalene synthase reaction intermediates necessitates specific techniques for their capture and characterization.

3.3.1. Trapping of this compound (PSPP)

PSPP is a relatively stable intermediate that accumulates in the absence of the reducing cofactor, NADPH.

Procedure:

-

Reaction without NADPH: Perform a standard squalene synthase assay using FPP as the substrate but omit NADPH from the reaction mixture.

-

Incubation: Allow the reaction to proceed for a sufficient time to allow for the enzymatic conversion of FPP to PSPP.

-

Extraction and Analysis: Stop the reaction and extract the components. PSPP can be identified and quantified using techniques such as HPLC coupled with mass spectrometry.

3.3.2. Trapping of Carbocation Intermediates

Carbocation intermediates are highly reactive and short-lived. Their existence is often inferred through the trapping of products formed from their reaction with nucleophiles or through the use of substrate analogs.

Example: Trapping of the Tertiary Cyclopropylcarbinyl Cation

The isolation of rillingol, a cyclopropylcarbinyl alcohol, provides strong evidence for the formation of a tertiary cyclopropylcarbinyl cation intermediate. This was achieved by incubating recombinant squalene synthase with FPP in the presence of an unreactive NADPH analog (dihydroNADPH). In this environment, water can act as a nucleophile, attacking the carbocation to form the stable alcohol, rillingol, which can then be isolated and characterized.

Visualizing the Squalene Synthase Reaction

Graphical representations are invaluable for understanding the complex mechanisms and workflows involved in studying the squalene synthase reaction.

Squalene Synthase Signaling Pathway

The following diagram illustrates the two main stages of the squalene synthase reaction, highlighting the key substrates, intermediates, and products.

Caption: The two-stage reaction mechanism of squalene synthase.

Experimental Workflow for Squalene Synthase Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing inhibitors of squalene synthase.

Caption: A generalized workflow for the screening and validation of squalene synthase inhibitors.

Logical Relationship between Experimental Evidence and Mechanistic Conclusions

This diagram illustrates how different experimental approaches contribute to our understanding of the squalene synthase reaction mechanism.

Caption: Logical flow from experimental observations to mechanistic insights in squalene synthase research.

Conclusion

The study of squalene synthase reaction intermediates has unveiled a sophisticated enzymatic mechanism that involves the formation and precise control of highly reactive species. The stable intermediate, this compound, and the transient carbocation species represent critical control points and offer opportunities for the rational design of potent and selective inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the intricacies of this vital enzyme and to develop novel therapeutics targeting the cholesterol biosynthetic pathway. Future research focusing on the thermodynamics and precise lifetimes of the transient intermediates will undoubtedly provide even deeper insights into the catalytic prowess of squalene synthase.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enzymatic Keystone of Sterol Synthesis: A Technical Guide to the Formation of Presqualene Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic formation of presqualene diphosphate (B83284) (PSPP), a critical step in the biosynthesis of sterols, including cholesterol. This document details the reaction mechanism, kinetic parameters of the key enzyme, squalene (B77637) synthase, and provides detailed experimental protocols for its study. Furthermore, it visualizes the core biochemical pathway and its regulation, offering a valuable resource for researchers in biochemistry, medicine, and pharmacology.

Introduction: The Gateway to Sterol Biosynthesis

The formation of presqualene diphosphate marks the first committed step in the intricate pathway of sterol biosynthesis.[1] This reaction is catalyzed by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1).[2] SQS is a membrane-associated enzyme, primarily located in the endoplasmic reticulum, that orchestrates a unique head-to-head condensation of two molecules of farnesyl diphosphate (FPP).[3][4] This process is a critical regulatory point, directing the flow of isoprenoid precursors towards the synthesis of cholesterol and other essential sterols.[5] The reaction proceeds in two distinct half-reactions: the formation of the stable intermediate this compound, followed by an NADPH-dependent reduction and rearrangement to squalene.[6][7] In the absence of the reducing cofactor NADPH, PSPP accumulates, making its formation a distinct and measurable enzymatic event.[7]

The Enzymatic Reaction: A Two-Step Condensation

Squalene synthase catalyzes the reductive dimerization of two FPP molecules to form squalene, with this compound as a key intermediate.[3] The overall reaction can be summarized as follows:

2 Farnesyl Diphosphate (FPP) + NADPH + H⁺ → Squalene + 2 Diphosphate (PPi) + NADP⁺

The formation of this compound constitutes the first half-reaction:

2 Farnesyl Diphosphate (FPP) → this compound (PSPP) + Diphosphate (PPi)

This initial condensation involves the ionization of one FPP molecule to form an allylic carbocation, a step facilitated by a critical tyrosine residue (Tyr-171) within the enzyme's active site.[3] The second FPP molecule then attacks this carbocation, leading to the formation of a cyclopropane (B1198618) ring characteristic of PSPP.[3] A divalent cation, typically Mg²⁺, is essential for this step, likely by stabilizing the diphosphate groups of the FPP substrates.[3][4]

The second half-reaction, the conversion of PSPP to squalene, is a reductive rearrangement that requires NADPH.[4] This step involves a series of complex carbocation rearrangements, ultimately leading to the formation of the linear triterpene, squalene.[3]

Quantitative Data on Squalene Synthase

The kinetic properties of squalene synthase have been characterized in various organisms. The following tables summarize key quantitative data, providing a basis for comparative analysis and experimental design.

Table 1: Michaelis-Menten Constants for Squalene Synthase

| Organism | Substrate | Km (µM) | Reference |

| Trypanosoma cruzi | Farnesyl Diphosphate (FPP) | 5.25 | [8] |

| Trypanosoma cruzi | NADPH | 23.34 | [8] |

| Saccharomyces cerevisiae (truncated) | Farnesyl Diphosphate (FPP) | 2.5 | [9] |

| Saccharomyces cerevisiae (truncated) | NADPH | 500 | [9] |

| Saccharomyces cerevisiae (truncated) | NADH | 3600 | [9] |

Table 2: Catalytic Parameters of Squalene Synthase

| Organism | Vmax (nmol min⁻¹ mg⁻¹) | kcat (s⁻¹) | kcat/Km (M⁻¹ s⁻¹) | Reference |

| Trypanosoma cruzi | 1428.56 (for FPP) | 1.05 | 2.0 x 10⁵ | [8] |

| Trypanosoma cruzi | 1853.24 (for NADPH) | 1.29 | 5.5 x 10⁴ | [8] |

| Saccharomyces cerevisiae (truncated) | - | 0.53 | 2.1 x 10⁵ | [9] |

Table 3: Optimal Reaction Conditions for Squalene Synthase

| Organism | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Reference |

| Siraitia grosvenorii | 7.5 | 37 | - | [1] |

| Saccharomyces cerevisiae | 7.3 - 7.5 | - | Mg²⁺ or Mn²⁺ | [10] |

| General | - | - | Mg²⁺ | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the purification of squalene synthase, the assay of its enzymatic activity, and the synthesis of its substrate, farnesyl diphosphate.

Purification of Recombinant Squalene Synthase (from E. coli)

This protocol describes a general approach for the purification of a truncated, soluble form of squalene synthase expressed in E. coli.

-

Cell Lysis: Resuspend the E. coli cell pellet expressing the recombinant SQS in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged SQS from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Anion Exchange Chromatography: For further purification, dialyze the eluted fraction against a low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM DTT) and load it onto an anion-exchange column (e.g., Mono Q). Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).[9]

-

Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.

Squalene Synthase Activity Assay (Radiochemical Method)

This assay measures the incorporation of radiolabeled farnesyl diphosphate into squalene (in the presence of NADPH) or this compound (in the absence of NADPH).

-

Reaction Mixture Preparation: In a glass tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, 10 mM MgCl₂), 0.5 mM NADPH (for squalene synthesis), and the enzyme preparation (e.g., purified enzyme or microsomal fraction).[11]

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 10 minutes.[11]

-

Initiation of Reaction: Start the reaction by adding the substrate, [³H]-farnesyl diphosphate (e.g., 50 nM, 0.045 Ci/mmol).[11]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[11]

-

Termination of Reaction: Stop the reaction by adding a strong base (e.g., 1 ml of 15% KOH in ethanol).[11]

-

Saponification and Extraction: Incubate the tubes at 65°C for 30 minutes to saponify any lipids. Extract the non-saponifiable lipids (including squalene and presqualene alcohol after dephosphorylation) with an organic solvent such as petroleum ether.[11]

-

Quantification: Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]

Enzymatic Synthesis of Farnesyl Diphosphate

Farnesyl diphosphate can be synthesized enzymatically from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) using farnesyl diphosphate synthase (FPPS).

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT), IPP, DMAPP, and purified FPPS.

-

Incubation: Incubate the reaction at 37°C for several hours to overnight.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by coupling the reaction to an assay that detects the product.

-

Purification of FPP: The synthesized FPP can be purified using chromatographic techniques such as anion-exchange chromatography or reverse-phase HPLC.

Visualizing the Core Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Enzymatic formation of this compound and squalene.

Caption: Transcriptional regulation of the FDFT1 gene by SREBP.

Caption: Experimental workflow for a radiochemical squalene synthase assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cholesterol synthesis in man by isotope kinetics of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression, purification, and kinetic characterization of a carboxyl-terminal-truncated yeast squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Squalene Synthase Activity Assay. [bio-protocol.org]

The Natural Occurrence of Presqualene Diphosphate Analogues: A Technical Guide for Researchers

Abstract

Presqualene diphosphate (B83284) (PSPP) and its analogues are critical intermediates in the biosynthesis of a vast array of essential isoprenoids, including sterols, hopanoids, and carotenoids. As such, the enzymes responsible for their formation and conversion represent prime targets for the development of novel therapeutics, including anticholesterolemic, antimicrobial, and anticancer agents. This in-depth technical guide provides a comprehensive overview of the natural occurrence of PSPP analogues, focusing on their biosynthesis, the enzymes involved, and their biological significance. Detailed experimental methodologies for their study are presented, alongside quantitative data and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Presqualene Diphosphate and its Significance

This compound (PSPP) is a C30 cyclopropylcarbinyl pyrophosphate that serves as a key intermediate in the biosynthesis of squalene (B77637).[1] Squalene is the metabolic precursor to all sterols in eukaryotes, such as cholesterol in mammals and ergosterol (B1671047) in fungi, as well as to hopanoids in bacteria, which are crucial for membrane structure and function. The formation of PSPP from two molecules of farnesyl diphosphate (FPP) is the first committed step in sterol and hopanoid biosynthesis, making the enzymes involved in this conversion attractive targets for therapeutic intervention.[2]

The primary enzyme responsible for PSPP synthesis and its subsequent conversion to squalene is squalene synthase (SQS).[1][3] In some bacteria, a different pathway involving the enzymes HpnC, HpnD, and HpnE is utilized for squalene biosynthesis, with HpnD catalyzing the formation of PSPP.[3][4]

Naturally Occurring Analogues of this compound

While a wide variety of synthetic PSPP analogues have been developed as inhibitors of squalene synthase, the number of known naturally occurring analogues is limited. The most well-characterized natural analogue is prephytoene diphosphate.

Prephytoene Diphosphate: The Carotenoid Precursor

Prephytoene diphosphate is a C40 analogue of PSPP and is a critical intermediate in the biosynthesis of phytoene (B131915), the precursor to all carotenoids in plants and some microorganisms.[5] Carotenoids are essential pigments involved in photosynthesis and also serve as antioxidants. Prephytoene diphosphate is formed from the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), a reaction catalyzed by the enzyme phytoene synthase (PSY).[5]

Biosynthetic Pathways and Key Enzymes

The biosynthesis of squalene and phytoene, via their respective diphosphate intermediates, represents a key branch point in isoprenoid metabolism.

Squalene Biosynthesis

The synthesis of squalene from FPP is a two-step reaction catalyzed by squalene synthase (SQS).[1]

-

Formation of this compound: Two molecules of FPP condense in a head-to-head fashion to form PSPP.[3]

-

Conversion to Squalene: PSPP undergoes a reductive rearrangement, dependent on NADPH, to form squalene.[1]

In the absence of NADPH, PSPP can accumulate.[6] High concentrations of FPP can also inhibit the production of squalene, but not PSPP.[6]

Phytoene Biosynthesis

Similar to squalene synthesis, the formation of phytoene from GGPP is a two-step process catalyzed by phytoene synthase (PSY).[5]

-

Formation of Prephytoene Diphosphate: Two molecules of GGPP condense to form prephytoene diphosphate.

-

Conversion to Phytoene: Prephytoene diphosphate is then converted to phytoene.

The enzymes SQS and PSY share significant sequence and structural homology, suggesting a common evolutionary origin.[5][7]

Quantitative Data on Enzyme Inhibition

The development of inhibitors targeting squalene synthase has been a major focus of research. While quantitative data on the natural abundance of PSPP analogues is scarce, extensive studies have been conducted on synthetic inhibitors. The following table summarizes inhibitory activities of some farnesyl pyrophosphate analogues against squalene synthase.

| Compound | Enzyme Source | Inhibition Type | IC50 / Ki | Reference |

| 2-methylfarnesyl pyrophosphate | Yeast | Competitive/Mixed | Not specified | [8] |

| 3-demethylfarnesyl pyrophosphate | Yeast | Competitive/Mixed | Not specified | [8] |

| Aziridine Analogues of PSPP | Recombinant Yeast | Not specified | Not specified | [2] |

Note: Specific IC50 or Ki values were not provided in the source abstracts. The original publications would need to be consulted for this detailed quantitative data.

Experimental Protocols

Enzymatic Synthesis and Assay of this compound and Analogues

Objective: To synthesize and quantify PSPP or its analogues using enzymatic methods.

Materials:

-

Microsomal enzyme preparations (e.g., from yeast or rat liver) containing squalene synthase.[9]

-

Radiolabeled substrate (e.g., [1-3H]farnesyl pyrophosphate).[9]

-

Buffer solution (e.g., phosphate (B84403) buffer with MgCl2 and a reducing agent like dithiothreitol).

-

NADPH (for conversion to squalene).

-

Quenching solution (e.g., a mixture of organic solvents like butanol/ether).

-

Scintillation cocktail and counter.

Protocol:

-

Enzyme Preparation: Prepare a microsomal fraction from a suitable source (e.g., yeast, rat liver) known to have high squalene synthase activity.

-

Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, buffer, and radiolabeled FPP. To accumulate PSPP, omit NADPH from the reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time course.

-

Quenching: Stop the reaction by adding a quenching solution.

-

Extraction: Extract the lipid-soluble products (including PSPP and squalene) using an organic solvent.

-

Analysis: Quantify the amount of radiolabeled product formed using liquid scintillation counting. Chromatographic methods (e.g., thin-layer chromatography) can be used to separate and identify PSPP from squalene.

Isolation and Characterization of Natural Analogues

Objective: To isolate and identify novel PSPP analogues from natural sources.

Materials:

-

Source organism (e.g., plant material, microbial culture).

-

Solvents for extraction (e.g., methanol, chloroform, ethyl acetate).

-

Chromatography resins (e.g., silica (B1680970) gel, reverse-phase C18).

-

High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer (MS).

-

Nuclear Magnetic Resonance (NMR) spectrometer.

Protocol:

-

Extraction: Homogenize the biological material and extract with a series of organic solvents of increasing polarity.

-

Fractionation: Subject the crude extract to column chromatography to separate compounds based on polarity.

-

Purification: Further purify the fractions of interest using HPLC.

-